4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

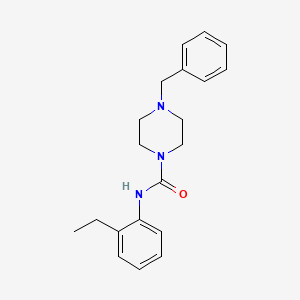

4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a benzyl group, an ethylphenyl group, and a piperazine ring, making it a versatile molecule for various applications in scientific research and industry.

Vorbereitungsmethoden

The synthesis of 4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide typically involves the reaction of piperazine with benzyl chloride and 2-ethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

Wissenschaftliche Forschungsanwendungen

4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

Wirkmechanismus

The mechanism of action of 4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems and inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives such as:

4-benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

N-phenylpiperazine: Studied for its potential antidepressant and anxiolytic effects.

1-benzyl-4-phenylpiperazine: Investigated for its potential as an antipsychotic agent.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .

Biologische Aktivität

4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure

The compound can be structurally represented as follows:

where the piperazine ring is substituted with a benzyl group and an ethylphenyl moiety, contributing to its unique pharmacological properties.

Research indicates that this compound may interact with various biological targets, particularly receptors involved in neurological processes. The compound has been studied for its affinity towards sigma receptors, specifically the sigma-1 receptor (σ1R), which plays a crucial role in modulating pain and neuroprotection.

Key Findings:

- Receptor Affinity : The compound exhibits significant binding affinity to σ1R, which is implicated in pain modulation and neuroprotection. Studies have shown that derivatives of benzylpiperazine can selectively target σ1R, enhancing their potential as analgesics .

- Antinociceptive Effects : In preclinical models, compounds similar to this compound have demonstrated dose-dependent antinociceptive effects without inducing sedation or impairing motor functions .

Biological Activity

The biological activity of this compound can be categorized into several therapeutic areas:

1. Analgesic Properties

The compound's ability to modulate pain pathways makes it a candidate for pain management therapies. Its mechanism involves inhibiting nociceptive signaling through σ1R antagonism.

2. Anticancer Activity

Preliminary studies suggest that benzylpiperazine derivatives may exhibit cytotoxic effects against various cancer cell lines. For instance, analogs have shown effectiveness against human leukemia and breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

3. Neuroprotective Effects

Given its action on σ1R, the compound may also exert neuroprotective effects, which are beneficial in conditions like neurodegenerative diseases.

Comparative Studies

In comparison to other benzylpiperazine derivatives, this compound shows promising selectivity and potency:

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

- Study on Pain Models : A study demonstrated that a derivative exhibited significant antinociceptive effects in mouse models of inflammatory pain without sedative side effects.

- Cancer Cell Line Testing : In vitro tests revealed that certain piperazine derivatives induced apoptosis in cancer cells through caspase activation pathways, suggesting a potential for therapeutic development against malignancies .

Eigenschaften

IUPAC Name |

4-benzyl-N-(2-ethylphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-2-18-10-6-7-11-19(18)21-20(24)23-14-12-22(13-15-23)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDGVHRCMFGFDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.